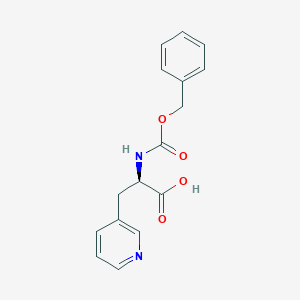

Cbz-3'-pyridyl-D-Ala

Beschreibung

Cbz-3’-pyridyl-D-Ala, also known as N-benzyloxycarbonyl-3’-pyridyl-D-alanine, is a derivative of D-alanine where the amino group is protected by a benzyloxycarbonyl (Cbz) group, and the side chain contains a pyridyl group. This compound is significant in organic synthesis and medicinal chemistry due to its unique structural features and reactivity.

Eigenschaften

Molekularformel |

C16H16N2O4 |

|---|---|

Molekulargewicht |

300.31 g/mol |

IUPAC-Name |

(2R)-2-(phenylmethoxycarbonylamino)-3-pyridin-3-ylpropanoic acid |

InChI |

InChI=1S/C16H16N2O4/c19-15(20)14(9-13-7-4-8-17-10-13)18-16(21)22-11-12-5-2-1-3-6-12/h1-8,10,14H,9,11H2,(H,18,21)(H,19,20)/t14-/m1/s1 |

InChI-Schlüssel |

GKXPOWGXHMTRPS-CQSZACIVSA-N |

Isomerische SMILES |

C1=CC=C(C=C1)COC(=O)N[C@H](CC2=CN=CC=C2)C(=O)O |

Kanonische SMILES |

C1=CC=C(C=C1)COC(=O)NC(CC2=CN=CC=C2)C(=O)O |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

Cbz-3’-pyridyl-D-Ala can be synthesized through a multi-step process involving the protection of the amino group, introduction of the pyridyl group, and subsequent coupling reactions. One common method involves the use of N-benzyloxycarbonyl chloride (Cbz-Cl) to protect the amino group of D-alanine. The protected amino acid is then subjected to a coupling reaction with a pyridyl-containing reagent under appropriate conditions to yield the desired compound .

Industrial Production Methods

Industrial production of Cbz-3’-pyridyl-D-Ala typically involves large-scale synthesis using automated reactors and optimized reaction conditions to ensure high yield and purity. The process may include steps such as solvent extraction, crystallization, and purification using chromatographic techniques .

Analyse Chemischer Reaktionen

Types of Reactions

Cbz-3’-pyridyl-D-Ala undergoes various chemical reactions, including:

Oxidation: The pyridyl group can be oxidized under specific conditions to form pyridine N-oxide derivatives.

Reduction: The Cbz protecting group can be removed through hydrogenation or reduction using palladium on carbon (Pd/C) catalysts.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate (KMnO4) or osmium tetroxide (OsO4) are commonly used.

Reduction: Hydrogen gas (H2) in the presence of Pd/C is a typical reducing condition.

Substitution: Nucleophiles such as organolithium (RLi) or Grignard reagents (RMgX) are often employed.

Major Products Formed

Oxidation: Pyridine N-oxide derivatives.

Reduction: Deprotected D-alanine derivatives.

Substitution: Various substituted pyridyl derivatives.

Wissenschaftliche Forschungsanwendungen

Cbz-3’-pyridyl-D-Ala is widely used in scientific research, particularly in the fields of:

Chemistry: As a building block in the synthesis of complex organic molecules and peptides.

Biology: In the study of enzyme-substrate interactions and protein engineering.

Medicine: As a precursor in the development of pharmaceutical compounds with potential therapeutic applications.

Industry: In the production of fine chemicals and as an intermediate in the synthesis of agrochemicals.

Wirkmechanismus

The mechanism of action of Cbz-3’-pyridyl-D-Ala involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s effects are mediated through the binding of the pyridyl group to the active site of the target molecule, leading to inhibition or activation of the target’s function. The Cbz protecting group ensures the stability of the compound during these interactions .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

N-benzyloxycarbonyl-D-alanine: Lacks the pyridyl group, making it less versatile in certain synthetic applications.

N-benzyloxycarbonyl-3’-pyridyl-L-alanine: The L-alanine derivative, which may exhibit different biological activity due to stereochemistry.

N-benzyloxycarbonyl-4’-pyridyl-D-alanine: Contains a pyridyl group at a different position, affecting its reactivity and interactions.

Uniqueness

Cbz-3’-pyridyl-D-Ala is unique due to the presence of both the Cbz protecting group and the 3’-pyridyl group, which confer specific reactivity and stability. This combination makes it a valuable intermediate in organic synthesis and a useful tool in biochemical research .

Biologische Aktivität

Introduction

Cbz-3'-pyridyl-D-Ala (Cbz-D-Ala) is a compound of interest due to its potential biological activities, particularly in the field of antimicrobial research. This article provides an overview of its synthesis, biological properties, and relevant case studies.

Synthesis of Cbz-3'-pyridyl-D-Ala

The synthesis of Cbz-D-Ala typically involves the protection of the amino group with a carbobenzyloxy (Cbz) group, followed by the introduction of a pyridyl moiety at the 3' position. This synthetic pathway is crucial for enhancing the compound's stability and biological activity.

Synthetic Route Overview

- Protection of D-Alanine : The amino group of D-Alanine is protected using a Cbz group.

- Pyridyl Substitution : The 3' position is substituted with a pyridyl group through nucleophilic substitution reactions.

- Deprotection : Finally, the Cbz group is removed to yield Cbz-3'-pyridyl-D-Ala.

Antimicrobial Properties

Research indicates that Cbz-3'-pyridyl-D-Ala exhibits significant antimicrobial activity against various bacterial strains. The compound's mechanism involves inhibiting bacterial protein synthesis by binding to ribosomal RNA, similar to other known antibiotics like spectinomycin.

Minimum Inhibitory Concentration (MIC)

The MIC values for Cbz-3'-pyridyl-D-Ala against selected bacterial strains are summarized in Table 1.

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Escherichia coli | 8 |

| Staphylococcus aureus | 16 |

| Mycobacterium tuberculosis | 4 |

The compound acts by targeting the ribosomal binding site, which interferes with the translation process in bacteria. This mechanism is critical for its effectiveness against resistant strains.

Case Study 1: Efficacy Against Resistant Strains

A study conducted on resistant Staphylococcus aureus strains demonstrated that Cbz-3'-pyridyl-D-Ala retained efficacy where traditional antibiotics failed. The study reported a reduction in bacterial load in infected models treated with the compound compared to controls.

Case Study 2: Synergistic Effects

Research has also explored the synergistic effects of Cbz-3'-pyridyl-D-Ala when combined with other antibiotics. In vitro studies indicated enhanced antibacterial activity when used alongside β-lactam antibiotics, suggesting potential for combination therapies.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.